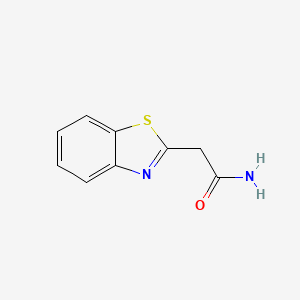

2-(1,3-Benzothiazol-2-yl)acetamide

概要

説明

2-(1,3-Benzothiazol-2-yl)acetamide is a heterocyclic organic compound . It has a molecular formula of C9H8N2OS .

Synthesis Analysis

The synthesis of 2-(1,3-Benzothiazol-2-yl)acetamide involves direct coupling of 2-aminobenzothiazole with carboxylic acids under the catalysis of 1-hydroxybenzotriazole (HOBt) and 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide hydrochloride (EDCl) .Chemical Reactions Analysis

Benzothiazole is a privileged scaffold in the field of synthetic and medicinal chemistry. Its derivatives and metal complexes possess a gamut of pharmacological properties and high degree of structural diversity that has proven it vital for the investigation for novel therapeutics .Physical And Chemical Properties Analysis

2-(1,3-Benzothiazol-2-yl)acetamide has a molecular weight of 192.24 .科学的研究の応用

Anti-Tubercular Applications

Recent research has highlighted the synthesis of new benzothiazole derivatives, including BTAA, for their potential anti-tubercular properties. These compounds have shown promising in vitro and in vivo activity against Mycobacterium tuberculosis . The synthesis pathways such as diazo-coupling, Knoevenagel condensation, and microwave irradiation have been employed to create these derivatives. Molecular docking studies suggest that BTAA derivatives could serve as potent inhibitors with enhanced anti-tubercular activity .

Anticonvulsant Activity

BTAA has been incorporated into the design of novel hydrazones and acetohydrazones, evaluated for their anticonvulsant effects. The most active compounds in this series have demonstrated significant protection against psychomotor seizures in animal models. Computational studies have supported these findings, indicating good binding properties with epilepsy molecular targets such as GABA receptors .

Anti-Inflammatory Properties

BTAA has been reported to exhibit anti-inflammatory properties. While the exact mechanisms are not fully detailed in the available literature, the compound’s interaction with various biochemical pathways involved in inflammation is under investigation. This includes the modulation of cytokines and inhibition of enzymes that contribute to inflammatory responses.

Antimicrobial Activity

The benzothiazole moiety of BTAA is known for its broad antimicrobial activity. This includes the potential to inhibit the growth of various bacteria and fungi, which is crucial in the development of new antibiotics and antifungal agents. The structure-activity relationship of BTAA derivatives is a key focus area to enhance this application .

Anticancer Research

BTAA derivatives have been explored for their anticancer properties. The compound’s ability to interfere with the proliferation of cancer cells makes it a candidate for the development of novel chemotherapeutic agents. Research is ongoing to understand its mode of action and potential targets within cancer cells .

Environmental and Biological Sensing

BTAA has potential use as a fluorescent probe for the detection of metal ions in environmental and biological samples. Its fluorescent properties can be utilized in the development of sensors that are sensitive, selective, and capable of operating under various conditions. This application is particularly relevant for monitoring pollution and studying biological systems.

作用機序

将来の方向性

Benzothiazole derivatives have shown promise in the field of medicinal chemistry due to their broad spectrum of biological effects. Future research may focus on the fabrication of 2-arylbenzothiazoles through different synthetic pathways to create more potent biologically active benzothiazole-based drugs .

特性

IUPAC Name |

2-(1,3-benzothiazol-2-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2OS/c10-8(12)5-9-11-6-3-1-2-4-7(6)13-9/h1-4H,5H2,(H2,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIMWFXSMDQBKED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)CC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80621530 | |

| Record name | 2-(1,3-Benzothiazol-2-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80621530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1,3-Benzothiazol-2-yl)acetamide | |

CAS RN |

51542-41-7 | |

| Record name | 2-(1,3-Benzothiazol-2-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80621530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

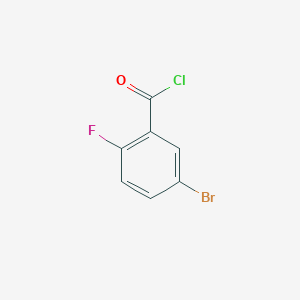

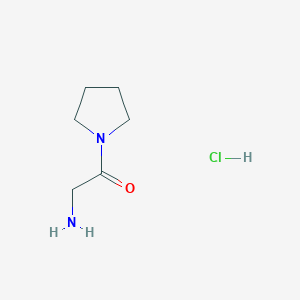

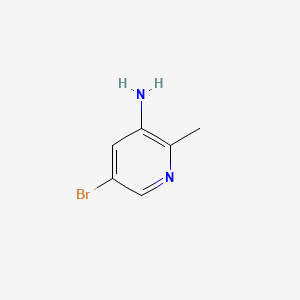

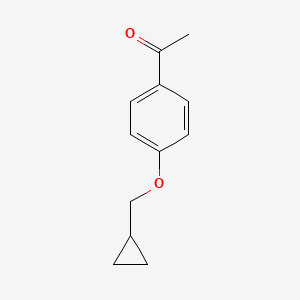

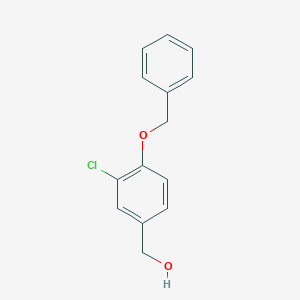

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[2-(2-Amino-1,3-thiazol-5-yl)ethyl]-1H-isoindole-1,3(2H)-dione hydrobromide](/img/structure/B1288983.png)

![1-[1-(Propan-2-yl)pyrrolidin-3-yl]methanamine](/img/structure/B1289013.png)